1-(4-Bromophenoxy)-3-(phenylethynyl)benzene
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Overview
Description
1-(4-Bromophenoxy)-3-(phenylethynyl)benzene is an organic compound that features a bromophenoxy group and a phenylethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-3-(phenylethynyl)benzene typically involves the reaction of 4-bromophenol with phenylacetylene under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxy)-3-(phenylethynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phenolic or alkyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxy derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include phenolic or alkyl derivatives.
Scientific Research Applications
1-(4-Bromophenoxy)-3-(phenylethynyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-3-(phenylethynyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylethynyl group may facilitate interactions with hydrophobic pockets, while the bromophenoxy group can participate in halogen bonding or other non-covalent interactions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Bromophenoxy)phenyl)ethanone: Similar structure but with an ethanone group instead of a phenylethynyl group.
4-Bromophenyl 4-(4-{[(4-Bromophenoxy)carbonyl]amino}benzyl)phenylcarbamate: Contains additional functional groups and a more complex structure.
Benzene, 1-(4-bromophenoxy)-2,4-dinitro-: Features nitro groups in addition to the bromophenoxy group.
Uniqueness
1-(4-Bromophenoxy)-3-(phenylethynyl)benzene is unique due to the presence of both a bromophenoxy group and a phenylethynyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
83694-72-8 |
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Molecular Formula |
C20H13BrO |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
1-bromo-4-[3-(2-phenylethynyl)phenoxy]benzene |
InChI |
InChI=1S/C20H13BrO/c21-18-11-13-19(14-12-18)22-20-8-4-7-17(15-20)10-9-16-5-2-1-3-6-16/h1-8,11-15H |
InChI Key |
NTVHIAVFVDVKAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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